Navigating the Synthesis and Supply of a Key Heterocyclic Building Block: 3-Bromo-2-(chloromethyl)-5-methylpyridine
Navigating the Synthesis and Supply of a Key Heterocyclic Building Block: 3-Bromo-2-(chloromethyl)-5-methylpyridine
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the strategic use of highly functionalized heterocyclic compounds is paramount to the successful development of novel active ingredients. Among these, substituted pyridines represent a privileged scaffold, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. This guide provides an in-depth technical overview of 3-Bromo-2-(chloromethyl)-5-methylpyridine , a versatile building block whose commercial availability and synthetic accessibility are of significant interest to researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
3-Bromo-2-(chloromethyl)-5-methylpyridine, identified by the Chemical Abstracts Service (CAS) number 1211578-73-2 , is a trifunctionalized pyridine derivative.[1][2][3] The presence of a bromine atom, a chloromethyl group, and a methyl group on the pyridine ring provides multiple reactive sites for further chemical elaboration, making it a valuable intermediate in the synthesis of more complex molecules.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Bromo-2-(chloromethyl)-5-methylpyridine
| Property | Value | Source |
| CAS Number | 1211578-73-2 | INDOFINE Chemical Company[1], Synthonix[2] |
| Molecular Formula | C₇H₇BrClN | INDOFINE Chemical Company[1], Synthonix[2] |
| Molecular Weight | 220.49 g/mol | INDOFINE Chemical Company[1], Synthonix[2] |
| Purity | Typically ≥97% | Synthonix[2] |
| MDL Number | MFCD18254324 | Synthonix[2] |
Commercial Availability and Key Suppliers
The accessibility of starting materials is a critical factor in the planning and execution of research and development projects. 3-Bromo-2-(chloromethyl)-5-methylpyridine is commercially available from a select number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for scale-up studies.
Table 2: Prominent Suppliers of 3-Bromo-2-(chloromethyl)-5-methylpyridine
| Supplier | Website | Notes |
| INDOFINE Chemical Company, Inc. | Provides a Safety Data Sheet (SDS) and lists the compound under catalog number 08-9871.[1][4] | |
| Synthonix, Inc. | Offers the compound with a purity of ≥97% under the SKU B81697.[2] | |
| Arctom | Lists the compound and provides basic chemical information. | |
| BLD Pharm | Lists the compound with its CAS number and basic properties.[3] |
It is imperative for researchers to request and consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. The SDS for a related compound, 3-bromo-2-methylpyridine, indicates that it is a combustible liquid and requires storage in a cool, well-ventilated place away from heat and open flames. While the hazard profile of 3-Bromo-2-(chloromethyl)-5-methylpyridine may differ, similar precautions should be taken until a specific SDS is reviewed.
Synthetic Strategies: A Field-Proven Perspective
A plausible synthetic workflow, based on established organic chemistry principles and patented methods for analogous compounds, is outlined below. This conceptual pathway serves as a guide for experienced synthetic chemists.
Figure 1: A conceptual synthetic pathway for 3-Bromo-2-(chloromethyl)-5-methylpyridine.
Experimental Considerations:
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Step 1: Bromination: The selective bromination of 3,5-lutidine at the 3-position can be challenging due to the directing effects of the methyl groups. The use of N-bromosuccinimide (NBS) in the presence of an acid catalyst is a common method for the bromination of pyridines.[5]
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Step 2: Hydroxymethylation: The introduction of a hydroxymethyl group at the 2-position can be achieved via lithiation with a strong base like n-butyllithium, followed by quenching with an electrophile such as formaldehyde. This reaction typically requires anhydrous conditions and low temperatures.
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Step 3: Chlorination: The final conversion of the primary alcohol to the corresponding chloride can be accomplished using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
It is crucial to note that the synthesis of related brominated (chloromethyl)pyridines can involve hazardous reagents and reaction conditions, such as pyrophoric n-butyllithium and toxic thionyl chloride, necessitating stringent safety protocols and expert handling.[6]
Applications in Drug Discovery and Agrochemical Development
The trifunctional nature of 3-Bromo-2-(chloromethyl)-5-methylpyridine makes it a highly attractive scaffold for the synthesis of diverse compound libraries for biological screening.
Pharmaceutical Research
The pyridine moiety is a common feature in many approved drugs, and its derivatives are continuously explored for new therapeutic applications. While specific examples of drug candidates derived from 3-Bromo-2-(chloromethyl)-5-methylpyridine are not extensively documented in publicly available literature, its utility can be inferred from the reactivity of its functional groups.
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Suzuki and other Cross-Coupling Reactions: The bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling the exploration of structure-activity relationships.
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Nucleophilic Substitution: The chloromethyl group is a reactive electrophile that can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alcohols. This provides a straightforward method for linking the pyridine core to other molecular fragments.
The combination of these reactive sites allows for the construction of complex molecular architectures with potential applications in areas such as oncology, neuroscience, and infectious diseases. The synthesis of related pyridine derivatives has been explored for the development of novel therapeutics.[7]
Agrochemical Synthesis
Substituted pyridines are also a cornerstone of the modern agrochemical industry, with many successful insecticides, herbicides, and fungicides containing this heterocyclic core. The development of novel pyridine-based agrochemicals is an active area of research.[8]
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Insecticides: The structural features of 3-Bromo-2-(chloromethyl)-5-methylpyridine are reminiscent of the neonicotinoid class of insecticides, which act on the nicotinic acetylcholine receptors of insects. The chloromethylpyridine core is a key pharmacophore in several commercial insecticides. The synthesis of trifluoromethylpyridines, which are important intermediates for various agrochemicals, often starts from substituted methylpyridines.[9]
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Herbicides and Fungicides: The versatility of the pyridine scaffold also extends to the development of herbicides and fungicides. The ability to introduce diverse functional groups onto the pyridine ring allows for the fine-tuning of biological activity and selectivity.
The commercial availability of 3-Bromo-2-(chloromethyl)-5-methylpyridine provides agrochemical researchers with a valuable tool for the rapid synthesis and evaluation of new crop protection agents.
Conclusion
3-Bromo-2-(chloromethyl)-5-methylpyridine is a strategically important chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its commercial availability from specialized suppliers, coupled with the potential for its synthesis through established methodologies, makes it an accessible and valuable tool for synthetic chemists. The trifunctional nature of this molecule provides a versatile platform for the creation of diverse and complex molecular structures, paving the way for the discovery of new and improved active ingredients. As with all reactive chemical intermediates, it is essential that researchers adhere to strict safety protocols and consult the relevant Safety Data Sheets before handling this compound.
References
- U.S. Patent 5,436,344, "3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones," issued July 25, 1995. [https://patents.google.
- Tokyo Chemical Industry Co., Ltd. "3-Bromo-2-methylpyridine Safety Data Sheet." [https://www.tcichemicals.com/IN/en/p/B2962]
- Patsnap. "Synthesis method of 3-bromo-5-methylpyridine." [https://www.patsnap.
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- Synthonix, Inc. "3-bromo-2-(chloromethyl)-5-methyl-pyridine - [B81697]." [https://synthonix.com/products/3-bromo-2-chloromethyl-5-methyl-pyridine-b81697]
- BLDpharm. "5-Bromo-2-(chloromethyl)-3-methylpyridine." [https://www.bldpharm.com/products/1015060-31-7.html]
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